molecular formula C21H21ClN2O3S2 B2634053 1-[3-(benzoylamino)benzoyl]-N-isopropylpiperidine-3-carboxamide CAS No. 1116017-39-0

1-[3-(benzoylamino)benzoyl]-N-isopropylpiperidine-3-carboxamide

Cat. No. B2634053
CAS RN: 1116017-39-0
M. Wt: 448.98
InChI Key: VNPWJVKIYZRLAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as N-benzoylamino-tetrahydropyridine analogues, has been reported in the literature . These compounds have been designed as COX-2 inhibitors . The synthesis involves a 4-step process, including the hydrolysis of ethyl-o-(mesitylenesulfonyl) acethydroxymate to render O-(mesitylsulfonyl)hydroxylamine (MSH). MSH then acts as an aminating agent as it reacts with 3-ethyl pyridine .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 1-phenyl-3-benzoylamino-4-benzoylpyrazol-2-in-5-one, has been characterized by X-ray single crystal diffraction . It is shown that these compounds exist in the solid phase in an NH-tautomeric form, which is stabilized by two intramolecular hydrogen bonds and one intermolecular bond with the solvate dioxane molecule .


Chemical Reactions Analysis

Benzoylation reactions are commonly used in the synthesis of benzoylamino compounds . Coordination behavior of N-benzoylamino acids, including the synthesis and structure of mixed-ligand complexes of palladium (II) with N-benzoylamino acid dianion and diamine, has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[3-(benzoylamino)benzoyl]-N-isopropylpiperidine-3-carboxamide include a molecular formula of C21H21ClN2O3S2 and a molecular weight of 448.98.

Scientific Research Applications

Supramolecular Chemistry and Self-Assembly

Compounds like benzene-1,3,5-tricarboxamides (BTAs) have become increasingly important in a wide range of scientific disciplines due to their simple structure and wide accessibility. They are used in applications ranging from nanotechnology to polymer processing and biomedical applications, leveraging their supramolecular self-assembly behavior into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. Their multivalent nature also drives applications in the biomedical field, showing the potential utility of structurally similar compounds in diverse scientific applications (Cantekin, de Greef, & Palmans, 2012).

Pharmacological Properties

Research on functional chemical groups that may serve as lead molecules for the synthesis of compounds with Central Nervous System (CNS) activity highlights the importance of structural features similar to those in the specified compound. Heterocycles that have heteroatoms such as nitrogen, sulfur, and oxygen, often found in piperidine and carboxamide structures, form a significant class of organic compounds with potential CNS effects. This indicates a research interest in compounds with structural features related to 1-[3-(benzoylamino)benzoyl]-N-isopropylpiperidine-3-carboxamide for the development of novel CNS acting drugs (Saganuwan, 2017).

Antimicrobial and Antitumor Activity

The antimicrobial and antitumor properties of imidazole derivatives, including compounds structurally akin to carboxamides, have been extensively reviewed. These structures are of interest for the synthesis of new antitumor drugs and compounds with various biological properties, indicating the potential of related compounds in scientific research for developing new therapeutic agents (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Future Directions

Piperidine derivatives, such as 1-[3-(benzoylamino)benzoyl]-N-isopropylpiperidine-3-carboxamide, have significant potential in drug discovery and development . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Further studies include testing the novel piperidine analogues as cyclooxygenase-2 inhibitors using COX-2 inhibition assays, and determining their anti-cancer activity in various cell lines to assess their antiproliferative effects .

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S2/c1-15-3-9-18(10-4-15)29(26,27)24(2)19-12-14-28-20(19)21(25)23-13-11-16-5-7-17(22)8-6-16/h3-10,12,14H,11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPWJVKIYZRLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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